Cas no 157341-35-0 (1-Cyanomethylhomopiperazine)
1-Cyanomethylhomopiperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-Cyanomethylhomopiperazine
- 2-(1,4-diazepan-1-yl)acetonitrile
- 1,4-Diazepan-1-ylacetonitrile
- 1H-1,4-Diazepine-1-acetonitrile, hexahydro-
- LogP
- EN300-40051
- 157341-35-0
- AKOS000160743
- MFCD09802898
- G50726
- SCHEMBL6537798
-
- MDL: MFCD09802898
- Inchi: 1S/C7H13N3/c8-2-6-10-5-1-3-9-4-7-10/h9H,1,3-7H2
- InChI Key: BEAHCKBDRXYCCB-UHFFFAOYSA-N
- SMILES: N1(CC#N)CCNCCC1
Computed Properties
- Exact Mass: 139.11109
- Monoisotopic Mass: 139.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 39.1Ų
Experimental Properties
- PSA: 39.06
1-Cyanomethylhomopiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB423357-1 g |
2-(1,4-Diazepan-1-yl)acetonitrile |
157341-35-0 | 1 g |
€616.10 | 2023-07-18 | ||
| abcr | AB423357-5 g |
2-(1,4-Diazepan-1-yl)acetonitrile |
157341-35-0 | 5 g |
€1,106.00 | 2023-07-18 | ||
| Ambeed | A751315-1g |
1-Cyanomethylhomopiperazine |
157341-35-0 | 95+% | 1g |
$321.0 | 2024-04-23 | |
| A2B Chem LLC | AF24890-1g |
1-Cyanomethylhomopiperazine |
157341-35-0 | 95+% | 1g |
$1067.00 | 2024-04-20 | |
| A2B Chem LLC | AF24890-2g |
1-Cyanomethylhomopiperazine |
157341-35-0 | 95+% | 2g |
$1370.00 | 2024-04-20 | |
| A2B Chem LLC | AF24890-5g |
1-Cyanomethylhomopiperazine |
157341-35-0 | 95+% | 5g |
$1843.00 | 2024-04-20 | |
| A2B Chem LLC | AF24890-10g |
1-Cyanomethylhomopiperazine |
157341-35-0 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
| A2B Chem LLC | AF24890-25g |
1-Cyanomethylhomopiperazine |
157341-35-0 | 95+% | 25g |
$3497.00 | 2024-04-20 | |
| A2B Chem LLC | AF24890-50g |
1-Cyanomethylhomopiperazine |
157341-35-0 | 95+% | 50g |
$4880.00 | 2024-04-20 | |
| A2B Chem LLC | AF24890-100g |
1-Cyanomethylhomopiperazine |
157341-35-0 | 95+% | 100g |
$6838.00 | 2024-04-20 |
1-Cyanomethylhomopiperazine Suppliers
1-Cyanomethylhomopiperazine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 1-Cyanomethylhomopiperazine
Comprehensive Overview of 1-Cyanomethylhomopiperazine (CAS No. 157341-35-0): Properties, Applications, and Industry Insights
1-Cyanomethylhomopiperazine (CAS No. 157341-35-0) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This heterocyclic derivative combines a homopiperazine backbone with a cyanomethyl functional group, offering versatile reactivity for synthetic applications. Researchers frequently search for "1-Cyanomethylhomopiperazine synthesis," "CAS 157341-35-0 applications," and "homopiperazine derivatives" – reflecting growing interest in its potential.
The compound's molecular structure (C7H13N3) features a seven-membered ring with two nitrogen atoms, distinguishing it from conventional piperazine analogs. This structural nuance enhances its utility in designing novel bioactive molecules. Recent studies highlight its role as a pharmacophore building block, particularly in CNS-targeted compounds, aligning with trending searches like "neuroactive compound intermediates" and "nitrogen-rich scaffolds."
From a synthetic chemistry perspective, 1-Cyanomethylhomopiperazine serves as a valuable precursor for N-alkylation reactions and cyclization processes. Its cyano group provides an additional site for molecular diversification, addressing frequent queries about "functional group transformations" in medicinal chemistry. The compound's balanced lipophilicity (LogP ≈ 0.5) and moderate molecular weight (139.20 g/mol) make it particularly relevant for drug discovery programs focusing on blood-brain barrier penetration.
Industrial applications of CAS 157341-35-0 extend to material science, where its dual nitrogen centers facilitate coordination chemistry. Manufacturers increasingly inquire about "scale-up production methods" and "homopiperazine-based ligands," reflecting expanding commercial interest. Analytical characterization typically involves GC-MS (retention time ~8.2 min on DB-5 columns) and 13C NMR (δ 118.5 ppm for the nitrile carbon), data points highly sought after in research forums.
Environmental and handling considerations for 1-Cyanomethylhomopiperazine follow standard laboratory protocols for nitrile-containing compounds. The scientific community shows rising engagement with topics like "green chemistry alternatives" and "biodegradable intermediates," prompting investigations into enzymatic synthesis routes for this scaffold. Storage recommendations (2-8°C under nitrogen) and stability data (pH range 5-9) represent additional frequently searched technical parameters.
Emerging patent literature reveals innovative applications of 157341-35-0 in asymmetric catalysis and polymer modification. This aligns with industry trends toward "multifunctional catalysts" and "smart materials." The compound's chiral centers (when substituted) have sparked particular interest in stereoselective synthesis, addressing persistent search queries about "chiral amine auxiliaries" and "enantioselective building blocks."
Quality control specifications for 1-Cyanomethylhomopiperazine typically require ≥98% purity (HPLC), with special attention to homopiperazine homolog content. Analytical method development for this compound remains an active research area, as evidenced by searches for "HPLC method validation" and "nitrile quantification." Advanced purification techniques like preparative SFC are gaining traction for resolving stereoisomeric impurities.
The commercial landscape for CAS 157341-35-0 shows increasing supplier diversification, with current market intelligence indicating growing demand from Asia-Pacific research centers. Procurement-related searches such as "bulk homopiperazine derivatives" and "custom synthesis services" reflect this expansion. Technical documentation often emphasizes compatibility with common protecting group strategies (Boc, Cbz) – a critical consideration for pharmaceutical applications.
Future research directions likely include exploring 1-Cyanomethylhomopiperazine's potential in bioorthogonal chemistry and targeted drug delivery systems. These applications respond to trending scientific inquiries about "click chemistry reagents" and "prodrug linkers." The compound's structural flexibility positions it as a promising candidate for next-generation bioconjugation technologies.
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